molecular formula C13H13NO B2995415 N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide CAS No. 2411180-72-6

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide

Cat. No.: B2995415
CAS No.: 2411180-72-6
M. Wt: 199.253
InChI Key: NEEVJQAHWRKXMF-CYZMBNFOSA-N
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Description

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide is a complex organic compound characterized by its unique cyclopropane and indenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide typically involves multiple steps, starting with the formation of the cyclopropane ring and the indenyl structure Key reagents and catalysts are used to facilitate these reactions under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving cyclopropane and indenyl structures.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate these targets’ activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure.

    Indenyl derivatives: These compounds share the indenyl structure.

    Prop-2-enamide derivatives: These compounds share the prop-2-enamide group.

Uniqueness

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide is unique due to its combination of cyclopropane, indenyl, and prop-2-enamide structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-11(15)14-13-10-7-8-5-3-4-6-9(8)12(10)13/h2-6,10,12-13H,1,7H2,(H,14,15)/t10-,12+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVJQAHWRKXMF-CYZMBNFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1C2C1C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1[C@@H]2[C@H]1C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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